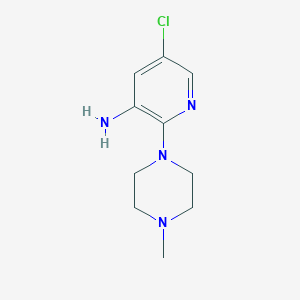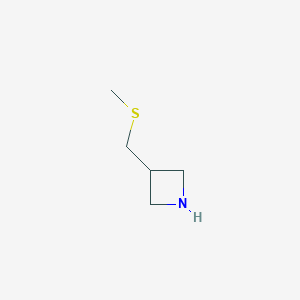
3-((Methylthio)methyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methylthio)methyl)azetidine is a four-membered nitrogen-containing heterocycle with a methylthio group attached to the azetidine ring. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their ability to undergo various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylthio)methyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
3-((Methylthio)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring or the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce primary or secondary amines .
科学的研究の応用
3-((Methylthio)methyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 3-((Methylthio)methyl)azetidine involves its interaction with molecular targets through its azetidine ring and methylthio group. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical transformations. The methylthio group can undergo oxidation or substitution, further modifying the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity compared to azetidine.
Uniqueness
3-((Methylthio)methyl)azetidine is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for chemical modifications. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
3-(methylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C5H11NS/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 |
InChIキー |
SQUMRTZPGKQUBI-UHFFFAOYSA-N |
正規SMILES |
CSCC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12833071.png)
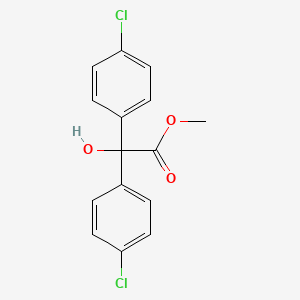
![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)

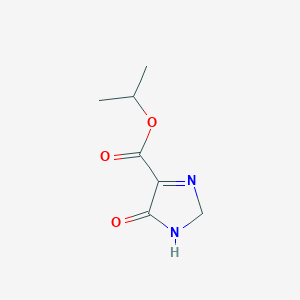

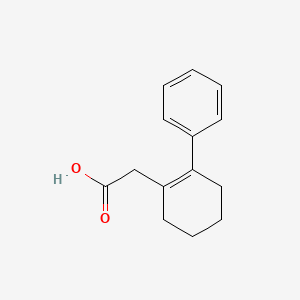
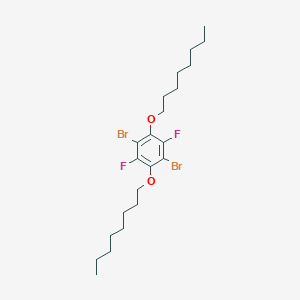
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
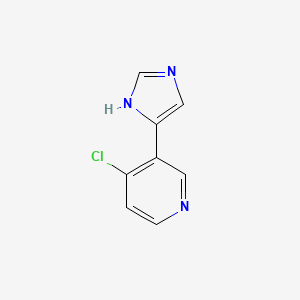
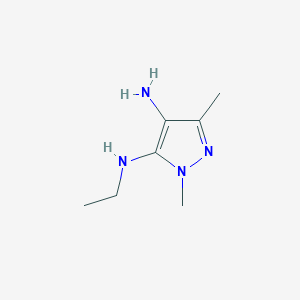
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
